2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
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Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve analyzing the molecular structure of the compound, including bond lengths, bond angles, and any notable structural features.Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound can undergo, including any catalysts required and the products formed.Physical And Chemical Properties Analysis
This would involve discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Derivatives
Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives : A study by Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, highlighting their potential in creating amino and triazole derivatives through epoxide opening reactions with sodium azide. This research opens up avenues for exploring the structural variations and potential applications of these derivatives in biological systems Tan et al., 2016.
Ethyl (Z)-2-(2,3-Dihydro-1,3-Dioxo-1H-Isoindol-2-yl) Derivatives : Bevk et al. (2001) prepared Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate and its amino substituted products, showcasing the chemical flexibility and potential for further functionalization of the isoindole-1,3-dione backbone Bevk et al., 2001.
Molecular and Crystal Structure
N-Aminoimides and Tricyclic Derivatives : Struga et al. (2007) synthesized two new N-aminoimides with tricyclic structures, providing detailed insights into their molecular and crystal structures. This study contributes to understanding the structural aspects of isoindole derivatives, which is crucial for their potential application in material science or pharmacology Struga et al., 2007.
Antimicrobial Activity
Isoindole-1,3(2H)-Dione and Imidoxy Derivatives : Salvi et al. (2007) synthesized a series of isoindole-1,3(2H)-dione derivatives showing significant antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents Salvi et al., 2007.
Polysubstituted Analogues
Polysubstituted Isoindole-1,3-Dione Analogues : A study by Tan et al. (2014) on the synthesis of new polysubstituted isoindole-1,3-dione analogues from hexahydro derivatives provides a basis for the exploration of these compounds in various scientific applications, from material science to biologically active molecules Tan et al., 2014.
Anticancer Activity
Acridine Cyclic Imide Hybrids : Kumar et al. (2015) synthesized acridine cyclic imide hybrid molecules and evaluated them for anticancer activity against various human cancer cell lines. Some compounds exhibited good anticancer activity, indicating the potential therapeutic applications of isoindole-1,3-dione derivatives Kumar et al., 2015.
Safety And Hazards
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Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the scientific literature or databases for accurate and detailed information.
properties
IUPAC Name |
2-[2-(6-aminopurin-9-yl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2/c16-12-11-13(18-7-17-12)20(8-19-11)5-6-21-14(22)9-3-1-2-4-10(9)15(21)23/h1-4,7-8H,5-6H2,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMKGQLMYJAVJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=NC4=C(N=CN=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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